cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]
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Overview
Description
Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] is a synthetic cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the peptide and the reaction conditions used.
Scientific Research Applications
Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Medicine: Explored for drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclo(D-Leu-D-Pro): Another cyclic peptide with similar stability and bioactivity.
Cyclo(L-Leu-D-Pro): Known for its use in peptide screening and functional analysis.
Cyclo(Val-Pro): Frequently detected in microbial cultures and studied for its biological activity.
Uniqueness
Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] is unique due to its specific sequence and the presence of isononyl groups, which may impart distinct properties compared to other cyclic peptides.
Properties
Molecular Formula |
C53H93N7O13 |
---|---|
Molecular Weight |
1036.3 g/mol |
IUPAC Name |
3-[(2R,5S,8S,11R,14S,17S,20R,23S)-17-(carboxymethyl)-2-(11-methyldodecyl)-8,11,20,23-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-14-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclotetracos-5-yl]propanoic acid |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)21-19-17-15-13-14-16-18-20-22-42-51(70)54-36(23-24-43(61)62)46(65)55-37(25-31(3)4)47(66)57-39(27-33(7)8)50(69)60-45(35(11)12)52(71)58-40(29-44(63)64)49(68)56-38(26-32(5)6)48(67)59-41(28-34(9)10)53(72)73-42/h30-42,45H,13-29H2,1-12H3,(H,54,70)(H,55,65)(H,56,68)(H,57,66)(H,58,71)(H,59,67)(H,60,69)(H,61,62)(H,63,64)/t36-,37-,38+,39+,40-,41-,42+,45-/m0/s1 |
InChI Key |
MCIBIKGNEXKPGE-FOIMPGOESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O |
Origin of Product |
United States |
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